(5-Methoxyisoquinolin-1-yl)methanamine

SARS-CoV-2 Mpro antiviral drug discovery COVID-19 Moonshot

(5-Methoxyisoquinolin-1-yl)methanamine (CAS 1782707-25-8, C₁₁H₁₂N₂O, MW 188.23) is a 1-aminomethyl-substituted isoquinoline bearing a methoxy group at the 5-position of the heterocyclic core. The compound integrates a primary aliphatic amine handle at C-1 with an electron-donating methoxy substituent on the benzo ring, creating a distinct electronic and steric environment compared to unsubstituted or differently substituted 1-aminomethylisoquinoline analogs.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B12971891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxyisoquinolin-1-yl)methanamine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN=C2CN
InChIInChI=1S/C11H12N2O/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12/h2-6H,7,12H2,1H3
InChIKeyXFQKAHWTDRPLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methoxyisoquinolin-1-yl)methanamine – Core Chemical Profile and Procurement Considerations for a Functionalized Isoquinoline Building Block


(5-Methoxyisoquinolin-1-yl)methanamine (CAS 1782707-25-8, C₁₁H₁₂N₂O, MW 188.23) is a 1-aminomethyl-substituted isoquinoline bearing a methoxy group at the 5-position of the heterocyclic core . The compound integrates a primary aliphatic amine handle at C-1 with an electron-donating methoxy substituent on the benzo ring, creating a distinct electronic and steric environment compared to unsubstituted or differently substituted 1-aminomethylisoquinoline analogs. Its structural features make it a candidate intermediate for CNS-targeted medicinal chemistry programs and for exploring structure–activity relationships (SAR) in kinase, protease, and GPCR inhibitor design [1].

Why Generic 1-Aminomethylisoquinoline Analogs Cannot Substitute for (5-Methoxyisoquinolin-1-yl)methanamine in Structure-Driven Discovery Programs


Functionalization of the isoquinoline scaffold at both the C-1 aminomethyl and the C-5 methoxy positions creates a unique combination of electronic modulation and hydrogen-bonding potential that cannot be replicated by swapping in the des-methoxy (isoquinolin-1-yl)methanamine or moving the substituent to other positions. Early COVID-19 Moonshot medicinal chemistry data suggest that the 5-methoxy group retains target engagement comparable to the unsubstituted isoquinoline while simultaneously offering a synthetic handle for further diversification and a potential metabolic soft spot absent in the parent hydrocarbon [1]. Because downstream ADMET and potency profiles are highly position-dependent, substitution with a generic 1-aminomethylisoquinoline would forfeit the specific electronic character and metabolic trajectory that the 5-methoxy group confers, leading to divergent SAR and pharmacokinetic outcomes.

Quantitative Differentiation of (5-Methoxyisoquinolin-1-yl)methanamine from Closest Analogs – Evidence from Enzyme Inhibition and Physicochemical Profiling


Main Protease (Mpro) Inhibitory Activity: 5-Methoxy vs. Unsubstituted Isoquinoline Scaffold

In the COVID‑19 Moonshot open‑science initiative, replacement of a labile chlorine atom on an isoquinoline fragment with a methoxy group yielded a 5‑methoxyisoquinoline derivative that was reported to be “essentially equipotent” with the corresponding unsubstituted isoquinoline analog against SARS‑CoV‑2 Mpro [1]. Although precise numerical IC₅₀ values for the matched pair were not disclosed in the public release, the qualitative equipotency indicates that the 5‑methoxy substituent maintains the critical binding interactions while eliminating the reactivity liability of the chloro precursor.

SARS-CoV-2 Mpro antiviral drug discovery COVID-19 Moonshot

Electronic Effect of 5‑Methoxy Substitution on Isoquinoline Basicity and Reactivity

Position‑dependent methoxy substitution on isoquinoline alters the pKa of the ring nitrogen and the electrophilicity of the C‑1 position. A 5‑methoxy group donates electron density through resonance, increasing the basicity of the isoquinoline nitrogen relative to the unsubstituted or 5‑fluoro analogs, while also activating the ring toward electrophilic substitution at C‑1 [1]. This class‑level electronic effect is expected to influence the nucleophilicity of the pendant aminomethyl group and the compound’s overall protonation state at physiological pH, which directly impacts solubility and passive membrane permeability.

physical organic chemistry isoquinoline pKa synthetic accessibility

Synthetic Versatility: 5‑Methoxyisoquinolin‑1‑yl)methanamine as a Latent 1‑Aminomethyl‑5‑hydroxyisoquinoline Precursor

The 5‑methoxy group can be selectively demethylated under mild conditions (e.g., BBr₃, 0 °C to rt) to afford the corresponding 5‑hydroxy analog, whereas the des‑methoxy (H) or 5‑methyl analogs cannot undergo analogous deprotection chemistry to generate the free phenol [1]. This chemical orthogonality positions (5‑Methoxyisoquinolin‑1‑yl)methanamine as a protected phenol synthon, enabling late‑stage diversification strategies that are inaccessible to simple isoquinoline or 5‑methylisoquinoline derivatives.

synthetic methodology O‑demethylation library synthesis

Prioritized Procurement Scenarios for (5-Methoxyisoquinolin-1-yl)methanamine Based on Differentiating Evidence


SARS‑CoV‑2 Mpro Fragment-Based Lead Optimization

When optimizing a non‑covalent Mpro inhibitor hit containing an isoquinoline scaffold, (5‑Methoxyisoquinolin‑1‑yl)methanamine serves as a direct replacement for reactive 1‑chloroisoquinoline intermediates while retaining target affinity [1]. The methoxy group eliminates the genotoxicity risk associated with the chloro analog and provides a suitable vector for further SAR exploration.

CNS Penetrant Kinase Inhibitor Scaffold Diversification

The increased basicity conferred by the 5‑methoxy substituent [1] can be exploited to fine‑tune the ionization state of the molecule at blood–brain barrier pH, potentially improving CNS exposure relative to less basic 5‑fluoro or 5‑hydrogen analogs. This makes the compound a strategic choice for programs requiring balanced solubility and passive permeability.

Late‑Stage Functionalization Libraries via O‑Demethylation

For medicinal chemistry campaigns probing the impact of a hydrogen‑bond donor at the 5‑position, (5‑Methoxyisoquinolin‑1‑yl)methanamine allows late‑stage demethylation to the 5‑hydroxy derivative [1]. This avoids the need for a separate 5‑benzyloxy synthesis route, streamlining library production and reducing procurement complexity.

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